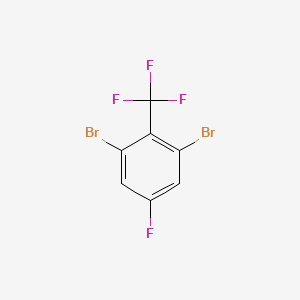

2,6-Dibromo-4-fluorobenzotrifluoride

Übersicht

Beschreibung

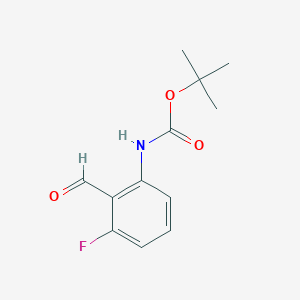

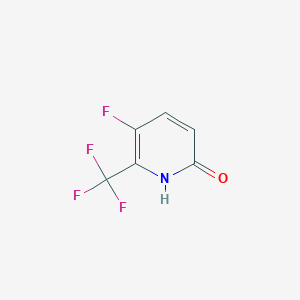

“2,6-Dibromo-4-fluorobenzotrifluoride” is a chemical compound with the molecular formula C7H2Br2F4 . It is not intended for human or veterinary use and is used for research purposes. It has been employed in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .

Molecular Structure Analysis

The molecular weight of “this compound” is 321.89 g/mol . For a more detailed analysis of its molecular structure, you may refer to resources like ChemSpider .

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy Analysis

In a study by Schaefer et al., the spin–spin coupling constants between side-chain and ring fluorine nuclei in some benzotrifluoride derivatives were investigated, focusing on the coupling mechanisms. This research highlights the utility of 2,6-Dibromo-4-fluorobenzotrifluoride in detailed NMR spectroscopy studies, providing insights into the electronic structures of complex fluorinated molecules (Schaefer, Niemczura, Wong, & Marat, 1979).

Organic Synthesis and Structural Modification

A study by Schlosser & Heiss explored structural opportunities through the regioflexible substitution of 1,3-Difluorobenzene, showing the chemical versatility of fluorobenzene derivatives in creating various benzoic acids and bromobenzoic acids. This research underlines the role of this compound in facilitating the exploration of new synthetic pathways and structural modifications of organic compounds (Schlosser & Heiss, 2003).

Organometallic Chemistry and Coordination Polymers

Liu et al. utilized benzoate derivatives with varying fluoro-substituents, including 2,6-difluorobenzoic acid, to synthesize new azido-copper coordination polymers. Their work demonstrates the influence of fluoro-substituents on the structural and magnetic properties of these polymers, showcasing the application of this compound in the development of materials with specific magnetic behaviors (Liu et al., 2017).

Environmental Tracing and Soil Studies

Jaynes investigated the transport properties of fluorobenzoate tracers, including 2,6-difluorobenzoate, in porous media. This study indicates the potential of using fluorobenzene derivatives as conservative tracers for understanding water movement in soils, highlighting an environmental application of this compound (Jaynes, 1994).

Antiproliferative Activity Studies

Kumar et al. synthesized new fluorinated Schiff bases derived from 1,2,4-triazoles using 2,6-diflurobenzohydrazide, demonstrating the antiproliferative effects of these compounds against various human cancer cell lines. This research exemplifies the use of fluorinated compounds, like this compound, in the development of potential anticancer agents (Kumar, Mohana, & Mallesha, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,3-dibromo-5-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUOTARZBHBVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)

![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)

![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)

![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)